4-[(8-Allyl-2-oxo-2H-chromene-3-carbonyl)-amino]-benzoic acid is a synthetic organic compound classified within the chromene derivatives, which are known for their diverse biological activities and potential therapeutic applications. This compound features a chromene core with an allyl group at the 8-position and an amino group attached to a benzoic acid moiety. The structural complexity of this compound suggests its potential utility in medicinal chemistry and materials science.
The compound can be synthesized through various organic reactions, primarily involving the chromene core, which is a well-studied structure in organic chemistry. Its synthesis and characterization have been documented in multiple chemical databases and research articles focusing on chromene derivatives.
This compound belongs to the class of chromenes, specifically categorized as a chromene carboxamide due to the presence of both carboxylic acid and amide functional groups. Chromenes are often studied for their pharmacological properties, including anti-inflammatory, antioxidant, and antimicrobial activities.
The synthesis of 4-[(8-Allyl-2-oxo-2H-chromene-3-carbonyl)-amino]-benzoic acid typically involves several key steps:
The synthetic route requires careful control of reaction conditions, including temperature, solvent choice (often dimethylformamide or dichloromethane), and stoichiometric ratios to ensure high yields and purity of the final product.
The molecular formula for 4-[(8-Allyl-2-oxo-2H-chromene-3-carbonyl)-amino]-benzoic acid is . The compound features:
The molecular weight is approximately 321.35 g/mol. The structural representation includes functional groups that contribute to its reactivity and biological activity.
4-[(8-Allyl-2-oxo-2H-chromene-3-carbonyl)-amino]-benzoic acid can undergo various chemical reactions, including:
These reactions typically require specific reagents and conditions, such as oxidizing agents (e.g., potassium permanganate) or reducing agents (e.g., lithium aluminum hydride), depending on the desired transformation.
The mechanism of action for 4-[(8-Allyl-2-oxo-2H-chromene-3-carbonyl)-amino]-benzoic acid involves its interaction with biological targets:
Studies have shown that similar compounds exhibit significant biological activity against cancer cells and microbial pathogens, suggesting that this compound may possess similar properties.
While specific physical properties such as melting point and boiling point are not universally documented, compounds in this class typically exhibit moderate solubility in organic solvents like methanol and ethanol.
The compound's reactivity is influenced by its functional groups:
Relevant analyses include spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR) for structural confirmation.
4-[(8-Allyl-2-oxo-2H-chromene-3-carbonyl)-amino]-benzoic acid has several potential applications:
Chromene-based carboxylic acid derivatives represent a structurally diverse class of organic compounds with significant pharmacological potential. These molecules feature a benzopyran core—a benzene ring fused to a pyran ring—with carboxylic acid or carboxylate-derived functionalization. The specific compound 4-[(8-Allyl-2-oxo-2H-chromene-3-carbonyl)-amino]-benzoic acid exemplifies advanced derivatives where strategic substituents enhance bioactivity. Chromenes are classified as 2H-chromenes when the oxygen heteroatom is adjacent to a saturated C2 carbon, often bearing a carbonyl group (2-oxo-2H-chromene, or coumarin derivative) [1] [7]. Historically, natural chromenes like psoralidin and neo-tanshinlactone demonstrated anticancer properties, inspiring synthetic optimization [6] [10]. Modern drug design leverages chromene scaffolds due to their synthetic versatility, metabolic stability, and capacity for multi-target engagement in diseases like cancer and inflammation [3] [7].
The compound 4-[(8-Allyl-2-oxo-2H-chromene-3-carbonyl)-amino]-benzoic acid belongs to the 2H-chromene subclass, characterized by a lactone functionality at the C2 position (2-oxo group). Its molecular architecture comprises three modular domains:
Table 1: Critical Functional Groups in 4-[(8-Allyl-2-oxo-2H-chromene-3-carbonyl)-amino]-benzoic Acid
Position | Functional Group | Chemical Significance | Role in Molecular Interactions |
---|---|---|---|
C2 | 2-Oxo (lactone) | Electron-withdrawing; imparts planarity | Hydrogen bond acceptor; enhances π-conjugation |
C3 | Carbonyl (amide linker) | Forms rigid connection; modulates electronics | Directs molecular orientation for target binding |
C8 | Allyl group | Electron-donating; hydrophobic | Enhances membrane permeability; radical stabilization |
Benzoic acid terminus | Carboxylic acid | Ionizable (acidic); hydrophilic | Salt bridge formation; solubility modulation |
The C3 carbonyl group is part of an amide bond (–CO–NH–), classifying it as an N-acyl amino acid derivative. This bond exhibits partial double-bond character due to resonance, restricting rotation and enforcing planarity between the chromene and benzoic acid moieties. This rigidity influences conformational stability during target binding [2] [5]. The allyl group (–CH₂–CH=CH₂) at C8 is an alkenyl substituent with sp³ (allylic methylene) and sp² (alkene) hybridized carbons. Its electron-donating properties and low steric hindrance enhance reactivity and facilitate interactions with hydrophobic enzyme pockets [9].
Chromene derivatives exhibit broad bioactivity, with anticancer effects being the most extensively documented. Their mechanisms include:
Table 2: Biological Targets of Chromene Derivatives Relevant to 4-[(8-Allyl-2-oxo-2H-chromene-3-carbonyl)-amino]-benzoic Acid
Biological Target | Mechanism of Action | Functional Outcome | Supporting Evidence |
---|---|---|---|
Tubulin | Colchicine-site binding | Microtubule depolymerization; G2/M arrest | Crolibulin analogs inhibit tubulin polymerization (IC₅₀: 0.92–1.13 µM) [3] |
HIF-1α | Transcriptional suppression | Anti-angiogenesis | Prenylated coumarins reduce HIF-1 induction (EC₅₀ <10 µM) [6] |
Tyrosine Kinases (EGFR/B-RAF) | ATP-competitive inhibition | Signal transduction blockade | Spirochromenes inhibit EGFR (IC₅₀: 1.2 µM) and B-RAF (IC₅₀: 2.6 µM) [3] |
Caspases | Activation of caspase-3/7/9 | Apoptosis execution | Chromene derivatives upregulate Bax/Bak and downregulate Bcl-2 [6] [10] |
Beyond oncology, chromenes show antimicrobial and anti-inflammatory activities. Thiaplidiaquinones from marine sources induce ROS-mediated apoptosis in leukemia cells [6], while synthetic chromenopyridines like amlexanox exhibit antiallergic effects [4] [7]. The scaffold’s diversity enables targeting of multiple pathways, making it ideal for polypharmacology.
The bioactivity of chromene derivatives is critically dependent on substituents at key positions:
Table 3: Impact of Substituents on Chromene Bioactivity
Substituent | Position | Key Modifications | Biological Outcome | Reference |
---|---|---|---|---|
Allyl | C8 | –CH₂–CH=CH₂ vs. alkyl chains | Improved cytotoxicity in TNBC cells (IC₅₀ reduction by 40–60%) | [3] [10] |
Acyl amino linker | C3 | –CO–NH– vs. ester or direct bond | Enhanced caspase-3 activation (2–4 fold increase) | [3] [5] |
Benzoic acid | Terminus | Carboxylic acid vs. ester | Increased solubility; target specificity via ionic bonds | [2] [5] |
Structure-activity relationship (SAR) studies confirm that combining the allyl and acyl amino/benzoic acid groups maximizes bioactivity. For instance, 8-allyl-4-aryl-4H-chromenes exhibit potent anti-tubulin effects, while removal of the allyl moiety reduces potency by >50% [3] [7]. The acyl amino bridge’s planarity optimizes orientation for target engagement, as demonstrated in molecular docking studies of similar chromenes at colchicine sites [3] [6].
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2